molecular formula C6H8N2O2S2 B2805664 4-Cyclopropyl-1,3-thiazole-2-sulfonamide CAS No. 2248405-96-9

4-Cyclopropyl-1,3-thiazole-2-sulfonamide

Cat. No. B2805664
M. Wt: 204.26
InChI Key: FZCDXCAQXAJTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Cyclopropyl-1,3-thiazole-2-sulfonamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The cyclopropyl group is attached to the 4th position of the thiazole ring . Thiazoles are known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The molecular structure of “4-Cyclopropyl-1,3-thiazole-2-sulfonamide” is characterized by a thiazole ring with a cyclopropyl group attached at the 4th position . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

General Information about 4-Cyclopropyl-1,3-thiazole-2-sulfonamide

“4-Cyclopropyl-1,3-thiazole-2-sulfonamide” is a chemical compound with the CAS Number: 2248405-96-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Application in Biological Research

Thiazoles, the group of azole heterocycles to which 4-Cyclopropyl-1,3-thiazole-2-sulfonamide belongs, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Application in Anticancer Research

Thiazole derivatives have been studied for their anticancer properties . In one study, the synthesized compounds were determined against liver carcinoma cell line HepG2 . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.

Application in Vitamin B1 Synthesis

A thiazole ring, which is a part of the “4-Cyclopropyl-1,3-thiazole-2-sulfonamide” structure, is naturally found in Vitamin B1 (thiamine) . Thiamine is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism. It also aids in the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters, such as acetylcholine .

Application in Antiviral Research

Thiazole derivatives, including “4-Cyclopropyl-1,3-thiazole-2-sulfonamide”, have been studied for their antiviral properties . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.

Application in Antifungal Research

Thiazole derivatives have also been studied for their antifungal properties . For example, Abafungin is an antifungal drug that contains a thiazole ring . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.

Application in Antimicrobial Research

Thiazole derivatives, including “4-Cyclopropyl-1,3-thiazole-2-sulfonamide”, have been studied for their antimicrobial properties . For example, Sulfathiazole, an antimicrobial drug, contains a thiazole ring . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.

Application in Antitubercular Research

Thiazole derivatives have also been studied for their antitubercular properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antitubercular agents . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.

Application in Cytotoxic Research

Thiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells . However, the specific methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained were not detailed in the search results.

Future Directions

Thiazole derivatives, including “4-Cyclopropyl-1,3-thiazole-2-sulfonamide”, have potential for further exploration due to their diverse biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities, which could lead to the development of new therapeutic agents.

properties

IUPAC Name

4-cyclopropyl-1,3-thiazole-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2,(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDXCAQXAJTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1,3-thiazole-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.